molecular formula C31H34ClN3O4S B14041540 (2R,5R)-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-5-tert-butyl-2-(4-chlorophenyl)-1-(2-methylphenyl)sulfonyl-2,5-dihydropyrrole-3-carboxamide

(2R,5R)-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-5-tert-butyl-2-(4-chlorophenyl)-1-(2-methylphenyl)sulfonyl-2,5-dihydropyrrole-3-carboxamide

Cat. No.: B14041540
M. Wt: 580.1 g/mol
InChI Key: CUNKAJLTIPWYJR-KJYTXNCISA-N
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Description

(2R,5R)-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-5-tert-butyl-2-(4-chlorophenyl)-1-(2-methylphenyl)sulfonyl-2,5-dihydropyrrole-3-carboxamide is a complex organic compound with potential applications in various fields of science and industry. This compound is characterized by its unique structural features, including a dihydropyrrole ring, a sulfonyl group, and multiple chiral centers, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R,5R)-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-5-tert-butyl-2-(4-chlorophenyl)-1-(2-methylphenyl)sulfonyl-2,5-dihydropyrrole-3-carboxamide typically involves multi-step organic reactions. The key steps include:

    Formation of the dihydropyrrole ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the sulfonyl group: This step often involves sulfonylation reactions using reagents such as sulfonyl chlorides.

    Chiral resolution: The synthesis requires careful control of stereochemistry to obtain the desired (2R,5R) and (2S) configurations.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to ensure consistent production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and dihydropyrrole moieties.

    Reduction: Reduction reactions can target the carbonyl and sulfonyl groups.

    Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines and alcohols.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: : The compound’s unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology : Its potential biological activity, including enzyme inhibition and receptor binding, makes it a candidate for drug discovery and development. Medicine : The compound may have therapeutic applications, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial. Industry : It can be used in the development of new materials with specific chemical properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2R,5R)-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-5-tert-butyl-2-(4-chlorophenyl)-1-(2-methylphenyl)sulfonyl-2,5-dihydropyrrole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.

Comparison with Similar Compounds

  • (2R,5R)-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-5-tert-butyl-2-(4-methylphenyl)-1-(2-methylphenyl)sulfonyl-2,5-dihydropyrrole-3-carboxamide
  • (2R,5R)-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-5-tert-butyl-2-(4-bromophenyl)-1-(2-methylphenyl)sulfonyl-2,5-dihydropyrrole-3-carboxamide

Uniqueness: The presence of the 4-chlorophenyl group and the specific stereochemistry of (2R,5R) and (2S) configurations make this compound unique. These features contribute to its distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C31H34ClN3O4S

Molecular Weight

580.1 g/mol

IUPAC Name

(2R,5R)-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-5-tert-butyl-2-(4-chlorophenyl)-1-(2-methylphenyl)sulfonyl-2,5-dihydropyrrole-3-carboxamide

InChI

InChI=1S/C31H34ClN3O4S/c1-20-10-8-9-13-26(20)40(38,39)35-27(31(2,3)4)19-24(28(35)22-14-16-23(32)17-15-22)30(37)34-25(29(33)36)18-21-11-6-5-7-12-21/h5-17,19,25,27-28H,18H2,1-4H3,(H2,33,36)(H,34,37)/t25-,27+,28+/m0/s1

InChI Key

CUNKAJLTIPWYJR-KJYTXNCISA-N

Isomeric SMILES

CC1=CC=CC=C1S(=O)(=O)N2[C@H](C=C([C@H]2C3=CC=C(C=C3)Cl)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N)C(C)(C)C

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)N2C(C=C(C2C3=CC=C(C=C3)Cl)C(=O)NC(CC4=CC=CC=C4)C(=O)N)C(C)(C)C

Origin of Product

United States

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